4-[4-(4-Methoxyanilino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one
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Overview
Description
The compound is a complex organic molecule that likely contains a quinoxalin-2-one group, a methoxyaniline group, and a dinitrobenzoyl group . These groups are common in various organic compounds and can contribute to a wide range of chemical properties and potential uses.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the reaction of appropriate precursors . For example, p-Anisidine, a compound containing a methoxyaniline group, can undergo various reactions to form complex molecules .Scientific Research Applications
Quinoxaline Derivatives in Scientific Research
Quinoxaline and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. For instance, quinoxaline derivatives have been investigated for their antitumor activities, highlighting their potential as novel classes of tubulin-binding tumor-vascular disrupting agents (Tumor-VDAs). These compounds target established blood vessels in tumors, inhibiting tumor cell proliferation, inducing apoptosis, and disrupting tumor vasculature, which could be relevant for cancer research and therapy (Cui et al., 2017).
Nitro Compounds and Aromatic Amines in Environmental Chemistry
Nitro compounds and their reduction products, aromatic amines, are important in environmental chemistry due to their presence in various pollutants and their potential for biotransformation in soil and water. Studies have explored the environmental fate of nitroaromatic compounds, like 2,4-dinitroanisole (DNAN), and their reduction products, focusing on their covalent binding with soil organic matter, which could be relevant for understanding the environmental impact and remediation strategies for such compounds (Kadoya et al., 2020).
Methoxyaniline Derivatives in Chemical Synthesis
Methoxyaniline derivatives are utilized in various synthetic pathways for producing complex organic molecules. For example, studies on the reaction of nitroquinoxalines with potassium cyanide have shown the formation of alkoxyquinoxaline derivatives, which could have implications in synthetic organic chemistry and the development of new chemical entities (Takahashi & Otomasu, 1970).
Mechanism of Action
Properties
IUPAC Name |
4-[4-(4-methoxyanilino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O7/c1-34-15-8-6-14(7-9-15)23-21-18(26(30)31)10-13(11-19(21)27(32)33)22(29)25-12-20(28)24-16-4-2-3-5-17(16)25/h2-11,23H,12H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZSLYSBJZGUJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)N3CC(=O)NC4=CC=CC=C43)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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